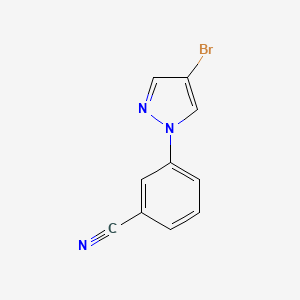

3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

3-(4-bromopyrazol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrN3/c11-9-6-13-14(7-9)10-3-1-2-8(4-10)5-12/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOGJTKLBOEUEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=C(C=N2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile typically involves the reaction of 4-bromo-1H-pyrazole with benzonitrile derivatives. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-bromo-1H-pyrazole is reacted with a boronic acid derivative of benzonitrile under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products Formed

Substitution Products: Various substituted pyrazole derivatives.

Oxidation Products: Oxidized forms of the pyrazole ring.

Reduction Products: Reduced pyrazole derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis

3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile serves as a valuable building block in the synthesis of more complex organic molecules. Its bromine atom allows for substitution reactions, enabling the introduction of various functional groups into the molecule. This characteristic is crucial for developing new compounds with tailored properties for specific applications.

Reactivity and Functionalization

The compound can undergo several types of chemical reactions:

- Substitution Reactions : The bromine atom can be replaced with other functional groups.

- Coupling Reactions : It can participate in reactions like Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in organic synthesis.

- Oxidation and Reduction : These reactions can modify the oxidation state of the nitrogen atoms, altering the compound's reactivity and biological activity.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that compounds with similar pyrazole structures can inhibit the growth of cancer cells, making this compound a candidate for further exploration in cancer therapeutics .

Pharmaceutical Intermediate

This compound is also being investigated as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs targeting specific biological pathways, particularly in oncology . For instance, its derivatives are being studied for their roles as androgen receptor modulators, which could have implications in treating prostate cancer and other androgen-dependent diseases .

Case Studies

Industrial Applications

In industrial contexts, this compound is utilized in the development of new materials and chemical processes. Its ability to undergo functionalization makes it suitable for creating specialized polymers or materials with specific properties tailored for applications in electronics or pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

3-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile

3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile (T6)

- Structure : Contains a methylene bridge, unlike the direct attachment in the target compound.

- Synthesis : Prepared via alkylation of 4-bromo-1H-pyrazole with 3-(bromomethyl)benzonitrile in THF .

- Reactivity : The methylene spacer may enhance conformational flexibility, affecting binding interactions in biological systems.

4-[(3-Methyl-4-nitro-1H-pyrazol-1-yl)methyl]benzonitrile

- Structure : Features a nitro group at the 4-position of the pyrazole and a methyl group at the 3-position.

Functionalized Derivatives

3-(5-(Bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile

(R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

- Structure : Cyclopentyl substitution at the benzonitrile-attached carbon.

- Applications : Investigated as a pharmaceutical intermediate with chiral centers for selective biological targeting .

Physicochemical and Spectroscopic Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile | C₁₀H₆BrN₃ | 248.08 | Br (4-pyrazole), CN (benzene) | High electrophilicity, moderate lipophilicity |

| 3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile | C₁₁H₈BrN₃ | 262.10 | Methylene linker | Increased flexibility, lower melting point |

| 3-(5-(Bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile | C₁₂H₇BrF₃N₃ | 330.10 | CF₃, BrCH₂ | Enhanced hydrophobicity, reactive bromomethyl group |

Actividad Biológica

3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile is a compound of significant interest within medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity: The compound has shown promising results against a range of bacterial and fungal strains.

- Anticancer Properties: It has been evaluated for its potential in inhibiting cancer cell proliferation, particularly in prostate cancer models.

- Neuroprotective Effects: Preliminary studies suggest that it may modulate neuroprotective pathways, potentially beneficial in neurodegenerative diseases.

The biological effects of this compound are primarily attributed to its interactions with specific enzymes and receptors:

- Enzyme Inhibition: The compound acts as an inhibitor of liver alcohol dehydrogenase, impacting metabolic pathways related to alcohol metabolism .

- Receptor Modulation: It has been identified as a potential androgen receptor antagonist, which may contribute to its anticancer effects by inhibiting androgen-dependent tumor growth .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | |

| Escherichia coli | 25 µg/mL | |

| Candida albicans | 15 µg/mL |

Anticancer Activity

In vitro studies on prostate cancer cell lines demonstrated that the compound inhibits cell proliferation significantly. The findings are presented in Table 2.

Pharmacological Implications

The diverse biological activities of this compound highlight its potential as a lead compound in drug development. Its ability to inhibit key enzymes and modulate receptor activity positions it as a candidate for further investigation in therapeutic applications, particularly in treating infections and cancer.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile with high purity and yield?

Answer: The synthesis typically involves coupling reactions between brominated pyrazole precursors and benzonitrile derivatives. Key steps include:

- Bromination : Use 4-bromo-1H-pyrazole (CAS 15803-02-8) as a starting material, as detailed in brominated pyrazole synthesis protocols .

- Coupling : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution to attach the pyrazole moiety to the benzonitrile scaffold. Evidence from triazole-pyrazole hybrid synthesis (e.g., triazenylpyrazole precursors) suggests using Cu(I) catalysts for azide-alkyne cycloadditions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >98% purity .

Q. How can single-crystal X-ray diffraction (SC-XRD) confirm the molecular structure and intermolecular interactions of this compound?

Answer: SC-XRD is critical for resolving bond lengths, angles, and non-covalent interactions:

- Crystallization : Grow crystals via slow evaporation of a dichloromethane/methanol solution, as demonstrated for structurally related brominated pyrazoles .

- Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 193–298 K.

- Refinement : Apply the SHELXL program for structure solution and refinement, ensuring R-factors < 0.05. Key parameters include mean C–C bond deviations (≤0.004 Å) and hydrogen-bonding networks (e.g., C–H⋯N interactions) .

Q. Which spectroscopic techniques are essential for characterizing the electronic environment of the bromine atom?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Detect nitrile stretching vibrations (~2230 cm⁻¹) and C–Br bonds (~560 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 262) and bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can density functional theory (DFT) complement experimental data to predict electronic properties or reactivity?

Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) provide insights into:

- Electrostatic Potential Maps : Identify electrophilic/nucleophilic sites (e.g., nitrile group reactivity).

- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict charge-transfer behavior, relevant for OLED applications (see TADF material analogs in patent literature) .

- Reaction Pathways : Simulate bromine substitution kinetics under varying conditions (e.g., solvent polarity effects) .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

Answer:

- Cross-Validation : Compare DFT-predicted reaction barriers with kinetic studies (e.g., Arrhenius plots from temperature-dependent syntheses).

- Solvent Effects : Re-run computations with explicit solvent models (e.g., PCM for polar aprotic solvents) to align with observed yields .

- Crystallographic Validation : Use SC-XRD to verify steric hindrance or unexpected conformations conflicting with gas-phase DFT models .

Q. How to design experiments probing this compound’s potential as a ligand in coordination chemistry?

Answer:

- Metal Complexation : React with transition metals (e.g., Pd(II), Cu(I)) in THF/MeOH under inert atmosphere. Monitor via UV-Vis (ligand-to-metal charge transfer bands) .

- Stability Studies : Use cyclic voltammetry to assess redox activity of metal complexes.

- X-ray Analysis : Confirm coordination geometry (e.g., square planar vs. tetrahedral) via SC-XRD .

Q. What methodologies enable the synthesis of derivatives for structure-activity relationship (SAR) studies?

Answer:

- Functionalization : Replace bromine with -NH₂ (via Buchwald-Hartwig amination) or -CF₃ (via trifluoromethylation) to modulate electronic effects .

- Biological Assays : Test derivatives as xanthine oxidase inhibitors (inspired by 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile analogs) using enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.